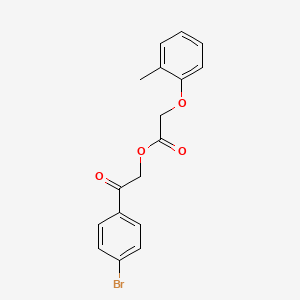
2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate is an organic compound that features a bromophenyl group and a methylphenoxy group connected through an oxoethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate can be achieved through a multi-step process involving the esterification of 4-bromophenylacetic acid with 2-methylphenoxyacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxoethyl linkage and methylphenoxy group contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of 2-(4-Bromophenyl)-2-oxoethyl (2-methylphenoxy)acetate.
2-Methylphenoxyacetic acid: Another precursor used in the synthesis.
Ethyl 2-(4-bromophenyl)acetate: A related ester with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H15BrO4 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C17H15BrO4/c1-12-4-2-3-5-16(12)21-11-17(20)22-10-15(19)13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3 |
InChIキー |
FPKUTDHIXQYLNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11552446.png)
![3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11552460.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B11552464.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B11552466.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11552469.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11552470.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(5-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11552480.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B11552486.png)
![4-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11552489.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552497.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11552501.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552504.png)
![5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11552509.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552518.png)
